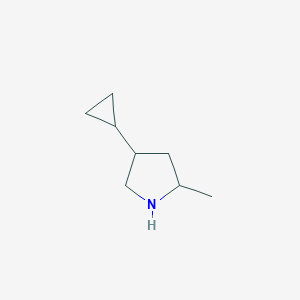
4-Cyclopropyl-2-methylpyrrolidine
概要
説明
4-Cyclopropyl-2-methylpyrrolidine is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with a cyclopropyl group at the fourth position and a methyl group at the second position. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Cyclization Reactions: One common method for synthesizing 4-Cyclopropyl-2-methylpyrrolidine involves the cyclization of appropriate precursors. For instance, starting from a suitable amine and a cyclopropyl ketone, the cyclization can be induced under acidic or basic conditions to form the pyrrolidine ring.
Reductive Amination: Another approach involves the reductive amination of cyclopropyl ketones with secondary amines, followed by cyclization to yield the desired pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized catalytic processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate hydrogenation steps, while automated reactors ensure precise control over reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: 4-Cyclopropyl-2-methylpyrrolidine can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of metal catalysts such as palladium or platinum, converting the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2 with Pd/C or PtO2
Substitution: SOCl2, PBr3, NaH (sodium hydride)
Major Products
Oxidation: N-oxides, carboxylic acids
Reduction: Saturated pyrrolidines
Substitution: Halogenated pyrrolidines
科学的研究の応用
Chemistry
In synthetic organic chemistry, 4-Cyclopropyl-2-methylpyrrolidine serves as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids, aiding in the understanding of molecular recognition processes.
Medicine
Pharmacologically, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific receptors or enzymes, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for large-scale production processes.
作用機序
The mechanism by which 4-Cyclopropyl-2-methylpyrrolidine exerts its effects depends on its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, altering their catalytic activity, or interact with receptor proteins, modulating signal transduction pathways. The cyclopropyl and methyl groups contribute to its binding affinity and specificity, influencing its biological activity.
類似化合物との比較
Similar Compounds
2-Methylpyrrolidine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
4-Cyclopropylpyrrolidine: Similar structure but without the methyl group, affecting its reactivity and interactions.
2,4-Dimethylpyrrolidine: Contains two methyl groups, leading to distinct steric and electronic effects.
Uniqueness
4-Cyclopropyl-2-methylpyrrolidine is unique due to the presence of both cyclopropyl and methyl groups, which confer specific steric and electronic properties. These features influence its reactivity, stability, and interactions with biological targets, distinguishing it from other pyrrolidine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
4-cyclopropyl-2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-6-4-8(5-9-6)7-2-3-7/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFENVUACYXUJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















